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Compound of Interest

Compound Name: (S)-1-Aminopentan-3-ol

Cat. No.: B15319253

(S)-1-Aminopentan-3-ol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Aminopentan-3-ol is a chiral amino alcohol that has garnered interest in the fields of
medicinal chemistry and drug development. Its structure, featuring both an amino group and a
hydroxyl group on a pentyl chain with a defined stereochemistry at the C-3 position, makes it a
valuable building block for the synthesis of more complex molecules and a potential
pharmacophore in its own right. This technical guide provides a detailed overview of the
physical and chemical properties of (S)-1-Aminopentan-3-ol, along with insights into its
synthesis and potential biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-Aminopentan-3-ol is
essential for its application in research and development. While experimentally determined
data for some properties are not readily available in the public domain, predicted values and
data for the racemic mixture or related isomers provide valuable estimations.

Table 1: Physical and Chemical Properties of 1-Aminopentan-3-ol
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Property Value Source

Molecular Formula CsHisNO [1]

Molecular Weight 103.16 g/mol [1]

IUPAC Name (3S)-1-aminopentan-3-ol N/A
291535-62-1 (for 1-

CAS Number ] [1]
Aminopentan-3-ol)

Boiling Point (Predicted) 187.8 +£13.0 °C at 760 mmHg N/A

Density (Predicted) 0.9+0.1g/cm3 N/A

Flash Point (Predicted) 67.4+£19.8°C N/A
No experimental data found.

Solubility Likely soluble in water and N/A
polar organic solvents.

Canonical SMILES CCC(CCN)O [1]

Isomeric SMILES CC--INVALID-LINK--O N/A
INChl=1S/C5H13NO/c1-2-

InChl 5(7)3-4-6/h5,7H,2- N/A
4,6H2,1H3/t5-/m0/s1
RPOTYPSPQZVIJY-

InChiKey N/A

YFKPBYRVSA-N

Chemical Reactivity

The chemical behavior of (S)-1-Aminopentan-3-ol is dictated by the presence of the primary

amine and secondary alcohol functional groups. These groups allow for a variety of chemical

transformations, making it a versatile intermediate in organic synthesis.

e Acylation: The primary amino group can readily react with acylating agents such as acid

chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of

various derivatives for structure-activity relationship (SAR) studies.
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o Alkylation: The nitrogen atom can be alkylated to yield secondary or tertiary amines.

o Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-
one.

» Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their
derivatives.

¢ Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group,
allowing for nucleophilic substitution reactions at the C-3 position.

Synthesis

The enantioselective synthesis of (S)-1-Aminopentan-3-ol is crucial for its application in
pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic
effect. Several strategies can be employed to achieve the desired stereochemistry.

Asymmetric Synthesis from Prochiral Ketones

One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-
aminopentan-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric
hydrogenation.

Experimental Protocol: Conceptual Asymmetric Reduction

o Preparation of 1-aminopentan-3-one hydrochloride: The synthesis would typically start from
commercially available materials and involve the formation of the aminoketone, which is
often protected and isolated as a salt for stability.

o Asymmetric Reduction: The protected 1-aminopentan-3-one is then subjected to asymmetric
reduction. A common method involves using a chiral oxazaborolidine catalyst, such as the
Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-
dimethyl sulfide complex (BMS).

o The ketone (1 equivalent) is dissolved in an aprotic solvent (e.g., tetrahydrofuran, THF)
and cooled to a low temperature (e.g., -78 °C).
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o A solution of the (S)-CBS catalyst (typically 0.05-0.1 equivalents) in the same solvent is
added.

o BMS (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for several hours
at the low temperature.

o Workup and Purification: The reaction is quenched by the slow addition of methanol. The
solvent is removed under reduced pressure, and the residue is treated with an acid (e.g.,
HCI) to hydrolyze the borate complexes and protonate the amine. The product is then
extracted into an aqueous layer, and the non-polar impurities are removed with an organic
solvent. The aqueous layer is basified, and the free amino alcohol is extracted with an
organic solvent. The combined organic layers are dried and concentrated.

» Chiral Purity Analysis: The enantiomeric excess (ee) of the product is determined using chiral
chromatography (e.g., HPLC or GC) with a suitable chiral stationary phase.

» Deprotection (if necessary): If the amino group was protected during the reduction, a final
deprotection step is required.

Asymmetric
1-Aminopentan-3-one Reduction
(or protected derivative)

(S)-CBS Catalyst (S)-1-Aminopentan-3-ol

Borane Source
(e.g., BMS)

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow for (S)-1-Aminopentan-3-ol.

Potential Biological Activity and Signaling Pathways
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The structural similarity of (S)-1-Aminopentan-3-ol to endogenous signaling molecules, such
as neurotransmitters, suggests its potential to interact with various biological targets. While
specific studies on this molecule are limited, its chemical class, amino alcohols, is known to
exhibit a range of biological activities.

Neurotransmitter System Modulation

The primary amino group and the overall structure of (S)-1-Aminopentan-3-ol bear
resemblance to monoamine neurotransmitters like norepinephrine and dopamine. This
suggests a potential for interaction with monoaminergic systems in the central nervous system.

Possible mechanisms of action could include:

e Receptor Binding: Acting as an agonist or antagonist at neurotransmitter receptors (e.g.,
adrenergic, dopaminergic, or serotonergic receptors).

o Transporter Inhibition: Inhibiting the reuptake of neurotransmitters from the synaptic cleft by
blocking their respective transporters (e.g., NET, DAT, SERT).

e Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, such as
monoamine oxidase (MAO).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15319253?utm_src=pdf-body
https://www.benchchem.com/product/b15319253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15319253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron

(S)-1-Aminopentan-3-ol

nhibition?

Neurotransmitter ;

Inhibition? Reuptake

Binding?

Neurotransmitter
(e.g., NE, DA)

stsynaptic Neuron
Synaptic Postsynaptic
A0 Vesicle Receptor

Downstream
Signaling

Click to download full resolution via product page

Caption: Potential interactions with a monoaminergic synapse.

Conclusion

(S)-1-Aminopentan-3-ol represents a chiral building block with significant potential for the
development of novel therapeutics, particularly those targeting the central nervous system. Its
versatile chemical functionality allows for the synthesis of a diverse range of derivatives for
SAR exploration. While there is a need for more comprehensive experimental data on its
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physicochemical properties and specific biological targets, the foundational information
presented in this guide serves as a valuable resource for researchers and scientists. Future
investigations into its precise mechanism of action and the development of robust, scalable
enantioselective synthetic routes will be critical in unlocking the full therapeutic potential of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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